molecular formula C24H25NO B4953498 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole

9-[4-(3,4-Dimethylphenoxy)butyl]carbazole

Cat. No.: B4953498
M. Wt: 343.5 g/mol
InChI Key: NOLQEDQYCIBVHQ-UHFFFAOYSA-N
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Description

9-[4-(3,4-Dimethylphenoxy)butyl]carbazole: is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core linked to a dimethylphenoxybutyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(3,4-dimethylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.

    Reduction: Reduction reactions can convert the carbazole core to tetrahydrocarbazole derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole is used as a building block in the synthesis of advanced organic materials, including organic semiconductors and light-emitting diodes (LEDs).

Medicine: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the development of organic photovoltaic cells and other electronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole is primarily related to its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the compound’s incorporation into organic electronic devices, enhancing their performance. In biological systems, the compound’s fluorescence properties allow it to act as a probe for studying cellular processes.

Comparison with Similar Compounds

    9-Ethylcarbazole: Another carbazole derivative with similar electronic properties but different solubility and stability characteristics.

    3,6-Dimethylcarbazole: Features methyl groups on the carbazole core, affecting its reactivity and applications.

    9-Phenylcarbazole: Contains a phenyl group instead of a dimethylphenoxybutyl group, leading to different electronic and steric properties.

Uniqueness: 9-[4-(3,4-Dimethylphenoxy)butyl]carbazole stands out due to its unique combination of a carbazole core and a dimethylphenoxybutyl group, which imparts distinct electronic properties and enhances its suitability for specific applications in organic electronics and biological research.

Properties

IUPAC Name

9-[4-(3,4-dimethylphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-18-13-14-20(17-19(18)2)26-16-8-7-15-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-14,17H,7-8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLQEDQYCIBVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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